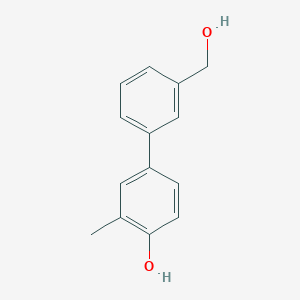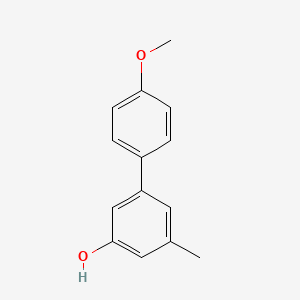
4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% (4-FMPMP) is an aromatic compound with a wide range of applications. It is a versatile building block for the synthesis of many compounds and is used in the synthesis of various drugs, dyes, and other materials. 4-FMPMP has been studied extensively in the scientific community and is widely used in laboratories around the world.
Applications De Recherche Scientifique
4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% has a wide range of applications in the scientific research field. It is used as an intermediate in the synthesis of various drugs, dyes, and other materials. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% is used as a starting material in the synthesis of various polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% has been shown to inhibit the activity of certain proteins, including histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to inhibit the activity of certain proteins, such as histone deacetylase. Additionally, 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties, and to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, and it can also be used as a reagent in the synthesis of various polymers and other materials. Additionally, 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% is relatively inexpensive and widely available. However, there are some limitations to using 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% in laboratory experiments. It is not very soluble in water, and it can react with other compounds, which can lead to unwanted side products.
Orientations Futures
There are many potential future directions for 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of drugs, dyes, and other materials. Finally, further research could be done to explore its potential uses in the synthesis of polymers and other materials.
Méthodes De Synthèse
The synthesis of 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% can be achieved through a variety of methods. One method involves the reaction of 4-methylphenol with 3-fluoro-4-methylbenzaldehyde in the presence of an acid catalyst. This reaction produces 4-(3-Fluoro-4-methylphenyl)-2-methylphenol, 95% as the major product in yields of up to 95%. Other methods of synthesis include the reaction of 4-methylphenol with 3-fluoro-4-methylbenzyl chloride, or the reaction of 4-methylphenol with 3-fluoro-4-methylbenzoyl chloride.
Propriétés
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-12(8-13(9)15)11-5-6-14(16)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAVBBCZOZPFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683745 |
Source


|
| Record name | 3'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-04-6 |
Source


|
| Record name | 3'-Fluoro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














